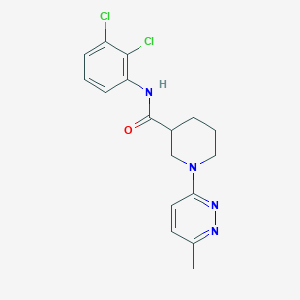![molecular formula C15H10ClNO B2823754 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-67-1](/img/structure/B2823754.png)
2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound . It has been used in the synthesis of various compounds and has shown significant activity against certain strains of mycobacteria .
Chemical Reactions Analysis
The compound has been tested against three mycobacterial strains and evaluated for its ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including derivatives similar to 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole, have been synthesized and tested for their antimycobacterial properties. These compounds exhibited significant activity against mycobacterial strains such as M. tuberculosis, M. kansasii, and M. avium, with some showing higher activity than the standard treatment, isoniazid. This suggests potential application in treating mycobacterial infections (Imramovský et al., 2014).
Green Synthesis Methods
Research has also explored green synthesis methods for producing benzoxazole derivatives. Ultrasound irradiation, an eco-friendly and alternative energy source, has been employed for the efficient synthesis of novel benzoxazoles from various starting materials. This process results in high yields and short reaction times, highlighting an environmentally benign route for producing benzoxazole compounds, including those related to this compound (Nikpassand et al., 2016).
Fluorescent Probes and Sensing
Benzoxazole derivatives have found applications as fluorescent probes for sensing metal cations and pH changes. Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have demonstrated high sensitivity and selectivity towards specific metal cations, as well as pH-dependent fluorescence changes. This makes them suitable for use in various sensing applications, including environmental monitoring and biological imaging (Tanaka et al., 2001).
Chitin Biosynthesis Inhibition
Etoxazole, a 2,4-diphenyl-1,3-oxazoline derivative related to benzoxazoles, has been studied for its mode of action as an acaricide/insecticide. It inhibits chitin biosynthesis in pests like the fall armyworm, inducing moulting defects and offering a potential route for pest control in agriculture (Nauen & Smagghe, 2006).
Copper-Catalysed Synthesis
Research into the synthesis of 2-substituted benzoxazoles via copper-catalysed intramolecular coupling reactions has provided a simple and efficient method for producing a wide range of benzoxazole derivatives. This methodology, which can be applied to less reactive starting materials, offers a valuable tool in the synthesis of compounds including those related to this compound (Wu et al., 2014).
Propiedades
IUPAC Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRRDBGOBPNPPO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2823680.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2823684.png)




![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)
